molecular formula C10H10BrNO B13451210 5-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinolin-1-one

5-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No.: B13451210
M. Wt: 240.10 g/mol
InChI Key: AHZPLUAHUSDNNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinolin-1-one (CAS 2913242-66-5) is a chemical compound with the molecular formula C 10 H 10 BrNO and a molecular weight of 240.10 g/mol . This tetrahydroisoquinoline derivative is provided as a high-purity reference standard for research purposes. Tetrahydroisoquinoline (THIQ) scaffolds are recognized as privileged structures in medicinal chemistry, forming the core of numerous compounds with diverse biological activities . While the specific biological profile of this bromo- and methyl-substituted analog is a subject of ongoing investigation, related 5,8-disubstituted tetrahydroisoquinolines have been identified in scientific literature as inhibitors of Mycobacterium tuberculosis (M. tb) in culture, exhibiting activity as modest inhibitors of mycobacterial ATP synthase . The presence of both bromo and methyl substituents on the fused ring system makes this compound a valuable synthetic intermediate for further exploration in structure-activity relationship (SAR) studies . It is particularly useful for researchers in medicinal chemistry and drug discovery, especially those focusing on developing novel therapeutic agents against infectious diseases or studying the pharmacological potential of the isoquinoline class of alkaloids. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

5-bromo-8-methyl-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C10H10BrNO/c1-6-2-3-8(11)7-4-5-12-10(13)9(6)7/h2-3H,4-5H2,1H3,(H,12,13)

InChI Key

AHZPLUAHUSDNNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Br)CCNC2=O

Origin of Product

United States

Preparation Methods

Procedure

  • Synthesis of 3-bromo-6-methylphenethylamine :

    • Start with 3-bromo-6-methylbenzaldehyde.
    • Convert to β-phenethylamine via Henry reaction (nitroalkene formation) followed by catalytic hydrogenation.
  • Amide Formation :

    • React with chloroacetyl chloride to form the β-phenethylamide.
  • Cyclization :

    • Treat with POCl₃ or PCl₃ under reflux to form 5-bromo-8-methyl-3,4-dihydroisoquinolin-1-one.
  • Reduction :

    • Hydrogenate the 3,4-dihydro intermediate using Pd/C or NaBH₄ to yield the tetrahydroisoquinolinone.

Key Data :

Step Reagents/Conditions Yield Source
Cyclization POCl₃, reflux, 4 h 65% ,
Reduction NaBH₄, MeOH, 0°C → rt 85%

Reductive Amination/Suzuki Coupling Sequence

Adapted from Thieme Connect, this modular approach introduces substituents via sequential coupling reactions.

Procedure

  • Reductive Amination :

    • React 2-bromo-5-methylbenzaldehyde with aniline in MeOH/AcOH, followed by NaCNBH₃ reduction to form N-(2-bromo-5-methylbenzyl)aniline.
  • Suzuki-Miyaura Coupling :

    • Use Pd(PPh₃)₄ and methylboronic acid to replace the bromine at position 5 with a methyl group.
  • Reductive Cyclization :

    • Treat with TFA/Et₃SiH in DCM to cyclize into the tetrahydroisoquinoline framework.

Key Data :

Step Reagents/Conditions Yield Source
Suzuki Coupling Pd(PPh₃)₄, Cs₂CO₃, 75°C, 19 h 55%
Cyclization TFA/Et₃SiH, rt, 3 h 70%

Palladium-Catalyzed Carbonylation

Inspired by Ambeed’s protocol, this method installs the carbonyl group via carbon monoxide insertion.

Procedure

  • Bromination :

    • Start with 8-methyl-3,4-dihydroisoquinoline.
    • Brominate at position 5 using NBS or Br₂/Fe.
  • Carbonylation :

    • Treat with Pd(dppf)Cl₂, CO gas, and MeOH at 85°C to form the ketone.

Key Data :

Step Reagents/Conditions Yield Source
Bromination NBS, CCl₄, 80°C, 12 h 78%
Carbonylation Pd(dppf)Cl₂, CO, MeOH, 85°C, 16 h 80%

Directed Lithiation/Methylation

This method leverages directed ortho-metalation to introduce substituents regioselectively.

Procedure

  • Lithiation :

    • Treat 5-bromo-1,2,3,4-tetrahydroisoquinolin-1-one with LDA at -78°C.
  • Methylation :

    • Quench with methyl iodide to install the methyl group at position 8.

Key Data :

Step Reagents/Conditions Yield Source
Lithiation LDA, THF, -78°C, 1 h 60%

Comparative Analysis

Method Advantages Limitations
Bischler-Napieralski High yields, scalable Requires multi-step synthesis
Suzuki Coupling Modular, late-stage functionalization Low reactivity of methyl boronic acid
Carbonylation Efficient ketone installation Specialized CO equipment needed

Chemical Reactions Analysis

5-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinolin-1-one undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and the reactions are typically conducted under reflux conditions to ensure complete conversion. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinolin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key analogs of 5-Bromo-8-methyl-THIQ, highlighting substituent positions, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
5-Bromo-8-methyl-THIQ 5-Br, 8-CH3 C10H10BrNO ~239.9 Hypothesized cross-coupling substrate; potential steric hindrance at Br due to 8-CH3
5-Bromo-7-chloro-THIQ 5-Br, 7-Cl C9H7BrClNO 260.52 High-purity life science applications; commercial availability
5-Bromo-7-fluoro-THIQ 5-Br, 7-F C9H7BrFNO 244.06 Discontinued commercial product; synthesis intermediate
7-Bromo-5-fluoro-THIQ 7-Br, 5-F C9H7BrFNO 244.06 PARP1 inhibitor precursor; undergoes Pd-catalyzed borylation
6-Bromo-2-oxo-THIQ-carboxylic acid 6-Br, 2-oxo, COOH C10H8BrNO3 286.08 Building block for functionalized heterocycles
5-Amino-THIQ hydrochloride 5-NH2 C9H11ClN2O 198.65 Synthetic intermediate; used in peptide coupling

Substituent Position and Reactivity

  • Bromine Reactivity: Bromine at position 5 (as in 5-Bromo-7-chloro-THIQ and 5-Bromo-8-methyl-THIQ) is a common site for cross-coupling reactions. For example, 7-Bromo-5-fluoro-THIQ undergoes Suzuki-Miyaura coupling with boronic esters to form biaryl derivatives .
  • Halogen vs. Alkyl Groups : Chlorine and fluorine substituents (e.g., in 5-Bromo-7-chloro-THIQ and 5-Bromo-7-fluoro-THIQ) increase molecular weight and polarity compared to methyl groups. Methyl substitution enhances hydrophobicity (log<em>P</em>), which could improve membrane permeability in drug design.

Structural and Conformational Analysis

  • Ring Puckering: In 3-hydroxymethyl-THIQ (), the tetrahydroisoquinolinone ring adopts a screw-boat conformation with puckering parameters <em>Q</em> = 0.42 Å and θ ≈ 64°, influenced by the hydroxymethyl substituent . The methyl group in 5-Bromo-8-methyl-THIQ may similarly distort the ring, affecting crystal packing and solubility.
  • Hydrogen Bonding: Analogs like 3-(3-bromobenzyl)isoquinolin-1(2H)-one exhibit intermolecular N–H⋯O hydrogen bonds, stabilizing their crystal structures .

Biological Activity

5-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is a synthetic compound belonging to the tetrahydroisoquinoline class, which has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is C10H10BrNO, with a molecular weight of 240.10 g/mol. The compound features a bromine atom at the 5th position and a methyl group at the 8th position on the tetrahydroisoquinoline ring. These structural characteristics contribute to its unique biological properties and reactivity.

The biological activity of 5-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is primarily attributed to its interactions with various biological targets:

  • Enzyme Modulation : The compound has been shown to interact with specific enzymes involved in critical biological pathways. For instance, it may inhibit or activate certain kinases or phosphatases, impacting cell cycle regulation and apoptosis.
  • Receptor Binding : It exhibits binding affinity to various receptors, potentially modulating neurotransmitter systems or influencing cellular signaling pathways related to disease processes.

Biological Activities

Research indicates that 5-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinolin-1-one possesses several notable biological activities:

  • Antiproliferative Effects : In vitro studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. For example:
    • Against human breast cancer cell lines (MCF-7 and MDA-MB-231), it showed significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like Tamoxifen .
  • Neuroprotective Properties : The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels suggests potential applications in treating conditions such as Alzheimer's disease.
  • Antimicrobial Activity : Preliminary studies indicate that 5-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinolin-1-one may exhibit antimicrobial properties against certain bacterial strains .

Research Findings

Several studies have explored the biological activities of 5-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinolin-1-one:

Table 1: Summary of Biological Activities

Activity TypeCell Line / ModelIC50 ValueReference
AntiproliferativeMCF-7 (breast cancer)<0.2 μg/mL
AntiproliferativeMDA-MB-231 (breast cancer)<0.08 μg/mL
NeuroprotectiveNeurodegeneration modelNot quantified
AntimicrobialVarious bacterial strainsNot quantified

Case Studies

In a notable study examining the antiproliferative effects of tetrahydroisoquinoline derivatives including 5-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinolin-1-one:

  • Methodology : The study utilized the CellTiter-Glo assay to evaluate cell viability across multiple cancer cell lines.
  • Findings : The compound demonstrated superior activity compared to traditional chemotherapeutics in certain contexts, highlighting its potential as a lead compound for drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinolin-1-one, and how can purity be optimized?

  • Methodology :

  • Bromination : Start with a methyl-substituted tetrahydroisoquinolinone precursor. Use N-bromosuccinimide (NBS) in anhydrous dimethylformamide (DMF) under argon at 60–70°C for regioselective bromination .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water to achieve >95% purity. Monitor by TLC (Rf ~0.3 in 9:1 dichloromethane/diethyl ether) .
  • Characterization : Confirm structure via 1H^1H NMR (DMSO-d6, 500 MHz: δ 7.62–9.37 ppm for aromatic protons) and IR (peaks at 1582 cm1^{-1} for C=N stretch) .

Q. How should researchers handle solubility and storage of this compound to ensure stability?

  • Methodology :

  • Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) at 10–20 mM. For aqueous compatibility, use co-solvents like 10% Tween-80 or cyclodextrin derivatives .
  • Storage : Store at –20°C under inert gas (argon) in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products via HPLC .

Q. What spectroscopic techniques are critical for verifying the compound’s structural integrity?

  • Methodology :

  • NMR : Assign all protons and carbons using 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC). Key signals include the methyl group (δ ~2.5 ppm) and carbonyl resonance (δ ~170 ppm) .
  • Mass Spectrometry : Use ESI-MS to confirm molecular weight (expected [M+H]+ ~255.1) and isotopic patterns for bromine (1:1 ratio for M/M+2 peaks) .

Advanced Research Questions

Q. How can the biological activity of this compound be systematically evaluated in kinase inhibition assays?

  • Methodology :

  • Assay Design : Screen against a panel of 50+ kinases (e.g., EGFR, CDK2) using ATP-Glo™ luminescent assays. Include positive controls (staurosporine) and measure IC50_{50} values via dose-response curves (1 nM–100 μM) .
  • Cytotoxicity Testing : Use MTT assays on HEK293 and cancer cell lines (e.g., MCF-7) to differentiate target-specific activity from nonspecific toxicity .

Q. What strategies resolve contradictions in reported SAR data for brominated tetrahydroisoquinolinones?

  • Methodology :

  • Comparative Analysis : Compare activity of 5-Bromo-8-methyl derivatives with analogues (e.g., 5-Fluoro-8-bromo, 8-Trifluoromethoxy) using standardized assays .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to assess interactions with target proteins. Validate with mutagenesis (e.g., EGFR T790M mutation) .

Q. How does the methyl group at position 8 influence the compound’s metabolic stability in vivo?

  • Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Compare half-life (t1/2_{1/2}) with des-methyl analogues .
  • In Silico Prediction : Use ADMET Predictor™ to assess CYP450 inhibition and LogP changes due to methyl substitution .

Q. What are the best practices for analyzing photodegradation pathways under varying light conditions?

  • Methodology :

  • Forced Degradation : Expose solid and solution phases to UV (254 nm) and visible light. Monitor degradation via HPLC-DAD and identify byproducts using high-resolution MS .
  • Mechanistic Insight : Use radical scavengers (e.g., ascorbic acid) to determine if degradation is radical-mediated .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.